![molecular formula C17H11F3N2O2S B2566215 3'-[3-(Trifluormethyl)phenyl]-1,2-dihydrospiro[indol-3,2'-[1,3]thiazolidin]-2,4'-dion CAS No. 79962-59-7](/img/structure/B2566215.png)
3'-[3-(Trifluormethyl)phenyl]-1,2-dihydrospiro[indol-3,2'-[1,3]thiazolidin]-2,4'-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C17H11F3N2O2S and its molecular weight is 364.34. The purity is usually 95%.
BenchChem offers high-quality 3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben ein antivirales Potenzial gezeigt. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate wurden als Inhibitoren des Influenza-A-Virus gefunden, wobei die Verbindung Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat vielversprechende Aktivität zeigte .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten antivirale Wirkungen gegen das Coxsackie-B4-Virus .
Anti-HIV-Potenzial
Forscher haben Indolderivate als Anti-HIV-Mittel untersucht. Zum Beispiel:
Pflanzenhormon-Analog
Indol-3-essigsäure (IAA), ein Pflanzenhormon, wird aus Tryptophan hergestellt. Das Indol-Gerüst in unserer Verbindung könnte ähnliche Auswirkungen in der Pflanzenbiologie haben .
Antibakterielle Untersuchungen
Obwohl spezifische Studien zu unserer Verbindung rar sind, wurden andere Indolderivate auf ihre antibakterielle Aktivität untersucht. Weitere Forschung könnte ihr Potenzial gegen Bakterienstämme wie Staphylococcus aureus und Escherichia coli untersuchen .
Materialien und Pharmazeutika
Die Trifluormethylgruppe erhöht die Polarität, Stabilität und Lipophilie. Die Integration dieser Gruppe in Indol-basierte Materialien oder Pharmazeutika könnte interessante Eigenschaften ergeben .
Andere biologische Aktivitäten
Indolderivate haben auch antioxidative, entzündungshemmende, krebshemmende, antituberkulöse und antidiabetische Eigenschaften gezeigt . Die Erforschung dieser Aspekte für unsere Verbindung könnte zusätzliche therapeutische Möglichkeiten aufzeigen.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit gibberellin-like activity . Gibberellins are plant hormones that play crucial roles in various developmental processes, including hypocotyl elongation and seed germination .
Mode of Action
It’s suggested that similar compounds may interact with the gibberellin insensitive dwarf1 (gid1) receptor, forming hydrogen bonding interactions with specific residues . This interaction could potentially result in stronger binding with GID1 .
Biochemical Pathways
Given its potential interaction with the gid1 receptor, it’s plausible that it may influence the gibberellin signaling pathway, which regulates various plant developmental processes .
Result of Action
Similar compounds have been found to exhibit promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination .
Action Environment
It’s worth noting that environmental factors can significantly influence the activity of plant growth regulators .
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)10-4-3-5-11(8-10)22-14(23)9-25-16(22)12-6-1-2-7-13(12)21-15(16)24/h1-8H,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIYHCUUBIMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

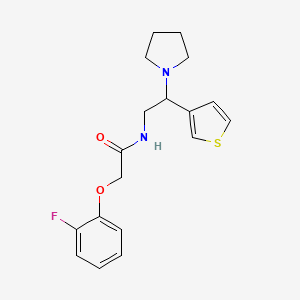
![1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2566135.png)
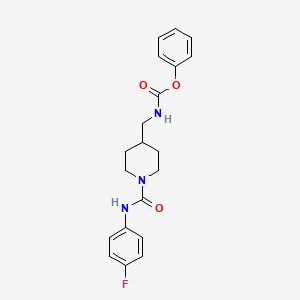

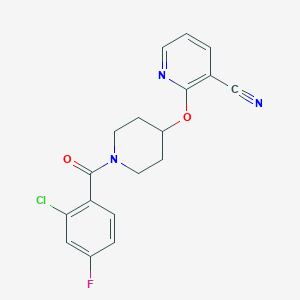
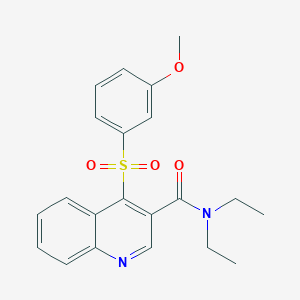
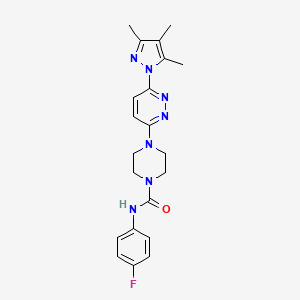
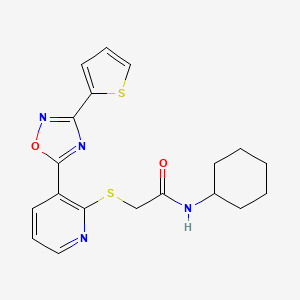
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2566153.png)
![1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine](/img/structure/B2566155.png)
